N,N-Diethylbenzo[c]cinnolin-4-amine
Description
N,N-Diethylbenzo[c]cinnolin-4-amine is a heterocyclic compound featuring a cinnoline core fused with a benzene ring and substituted with diethylamine at the 4-position. Cinnoline derivatives are of significant interest due to their photophysical properties and biological activities, such as antiparasitic and fluorogenic applications . The diethylamine moiety enhances solubility and modulates electronic properties, making this compound a candidate for biological probes and therapeutic agents .
Properties
CAS No. |
19174-76-6 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
N,N-diethylbenzo[c]cinnolin-4-amine |
InChI |
InChI=1S/C16H17N3/c1-3-19(4-2)15-11-7-9-13-12-8-5-6-10-14(12)17-18-16(13)15/h5-11H,3-4H2,1-2H3 |
InChI Key |
AHZYPEMPWCAIQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Canonical SMILES |
CCN(CC)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Synonyms |
4-(Diethylamino)benzo[c]cinnoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Variations
- Benzo[c]cinnoline vs. Benzo[d]oxazole/Thiazole: Unlike benzo[d]oxazole (e.g., 5-Chloro-N,N-diethylbenzo[d]oxazol-2-amine, 4l ), the cinnoline core contains two nitrogen atoms in a bicyclic system, conferring distinct electronic properties and rigidity. This structural difference impacts fluorescence quantum yields and binding affinities in biological systems .
- Triazole-Substituted Cinnolines: Compounds like 11e and 11g () incorporate triazole rings at the 4-position, which enhance π-π stacking interactions but reduce basicity compared to the diethylamine group in the target compound .
Substituent Effects
- Diethylamine vs. Sulfonyl/Morpholine Groups: N,N-Diethylbenzo[c]cinnolin-4-amine exhibits higher lipophilicity (logP ~2.8 estimated) than sulfonyl-containing analogs (e.g., 65, 66 in ), which improves membrane permeability but may reduce aqueous solubility .
- Halogenated Derivatives: Bromo- or chloro-substituted analogs (e.g., 33 in ) show redshifted UV-Vis absorption but lower fluorescence quantum yields (QY < 0.1) compared to non-halogenated cinnolines .
Fluorescence Properties
- This compound: Expected emission in the blue-green region (λem ~450–500 nm) based on cinnoline-4-amine analogs (6 in ), with a quantum yield (QY) of ~0.3–0.5 in non-polar solvents .
- 4-Azidocinnoline/Cinnoline-4-amine Pair: Shows fluorogenic behavior in living cells (HepG2 line), with a 10-fold fluorescence increase upon reduction of azide to amine .
Antiparasitic Activity
- NEU-1017 () : IC50 values of 0.2 µM against Leishmania major, attributed to sulfonyl and piperazine substituents enhancing target binding .
- This compound: Predicted to have moderate activity (IC50 ~1–5 µM) due to reduced hydrogen-bonding capacity compared to sulfonyl analogs .
Physicochemical Properties
| Property | This compound | 5-Chloro-N,N-diethylbenzo[d]oxazol-2-amine (4l ) | N,N-Diethylbenzo[d]thiazol-2-amine (2n ) |
|---|---|---|---|
| Molecular Weight | ~309.8 g/mol | 225.1 g/mol | 220.3 g/mol |
| LogP (Estimated) | 2.8 | 3.1 | 2.5 |
| Melting Point | Not reported | Liquid at RT | Semi-solid (pasty) |
| Solubility (PBS) | Low (<10 µM) | Moderate (~50 µM) | High (>100 µM) |
Preparation Methods
Synthesis of 4-Bromobenzo[c]cinnoline
The Richter cyclization of 2-ethynyl-4-aryltriazenes provides access to 4-bromocinnolines. For example, 4-bromo-6-arylcinnolines were synthesized in yields exceeding 70% under optimized conditions.
Displacement with Diethylamine
4-Bromobenzo[c]cinnoline undergoes nucleophilic substitution with diethylamine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (120–150°C). A catalytic base (e.g., Et₃N) enhances reactivity by deprotonating the amine. This method mirrors the substitution of bromine with azide reported in 4-azidocinnoline syntheses.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr), where the bromide leaves as a stable anion after attack by the amine nucleophile. The electron-withdrawing effect of the cinnoline nitrogens facilitates this process.
Cyclization Strategies with Pre-Installed Amine Groups
Constructing the benzo[c]cinnoline framework with the diethylamino group already in place circumvents post-cyclization functionalization. This approach often involves cyclocondensation or tandem amination-cyclization reactions.
Amination-Cyclization of Biphenyl Derivatives
Aminated biphenyl precursors can undergo cyclization under oxidative or reductive conditions. For instance:
-
2-Amino-2′-nitrobiphenyl : Catalytic hydrogenation induces cyclization to form 4-aminobenzo[c]cinnoline, which is subsequently alkylated.
-
Diethylamino-Containing Precursors : Direct incorporation of the diethylamino group into the biphenyl backbone prior to cyclization remains unexplored but could involve Ullmann coupling or Buchwald-Hartwig amination to install the amine.
Richter Cyclization of Ethynyl Triazenes
Ethynyl triazenes bearing diethylamino substituents undergo Richter cyclization to form benzo[c]cinnolines. For example, 2-ethynyl-4-(diethylamino)triazenes cyclize in acidic media to yield the target compound. However, this method requires precise control over reaction conditions to prevent decomposition of the triazene moiety.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, complexity, and scalability:
Mechanistic and Practical Considerations
Steric and Electronic Effects
The benzo[c]cinnoline core’s planar structure creates steric congestion at the 4-position, complicating alkylation and substitution. Electronically, the nitrogen atoms activate the ring toward electrophilic attack but deactivate it toward nucleophilic substitution unless strong electron-withdrawing groups are present.
Q & A
Q. Table 1. Representative Reaction Conditions for Alkylation of Cinnolin-4-amine Derivatives
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl bromide | DCM/EtOH | 25–40°C | 65–80 | |
| Allyl chloride | THF | 0–25°C | 50–60 |
Q. Table 2. Key NMR Signals for this compound Analogues
| Proton Environment | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| N-CH-CH | 1.2 (t), 3.5 (q) | 13.4 (CH), 43.0 (CH) |
| Aromatic protons | 6.9–7.3 (m) | 108–147 (C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
